2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]
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Overview
Description
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is a dinitrophenylhydrazone derivative of 2,3-pentanedione. This compound is primarily used to detect the presence of 2,3-pentanedione in various samples, such as tobacco smoke . It is a yellow to dark yellow solid with a molecular formula of C11H12N4O5 and a molecular weight of 280.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine. This reaction is a condensation reaction where the hydrazine group reacts with the carbonyl group of 2,3-pentanedione, resulting in the formation of the hydrazone derivative . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst such as sulfuric acid, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. The reaction would be scaled up, and the product would be purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] primarily undergoes condensation reactions. It can also participate in nucleophilic addition-elimination reactions, where the hydrazone group reacts with various nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] include acids like sulfuric acid and bases like sodium hydroxide. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. Further reactions can lead to the formation of various substituted hydrazones, depending on the nucleophiles used .
Scientific Research Applications
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is used extensively in scientific research for the detection and quantification of 2,3-pentanedione in various samples. It is particularly useful in the analysis of tobacco smoke, where it helps identify the presence of harmful compounds . Additionally, it is used in organic chemistry as a reagent for the identification of carbonyl compounds .
Mechanism of Action
The mechanism of action of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the nucleophilic addition of the hydrazine group to the carbonyl group of 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . This reaction is a classic example of a nucleophilic addition-elimination mechanism .
Comparison with Similar Compounds
Similar Compounds:
- 2,4-Dinitrophenylhydrazine
- 2,3-Pentanedione bis(2,4-dinitrophenylhydrazone)
- Acetylpropionyl (2,3-pentanedione)
Uniqueness: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is unique in its specific application for detecting 2,3-pentanedione in complex mixtures like tobacco smoke . Its structure allows for selective reactivity with carbonyl compounds, making it a valuable tool in analytical chemistry .
Properties
Molecular Formula |
C11H12N4O5 |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]pentan-3-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3/b12-7- |
InChI Key |
CWYOOEVWLPZFCI-GHXNOFRVSA-N |
Isomeric SMILES |
CCC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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